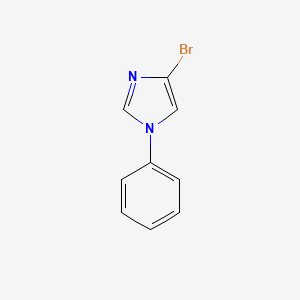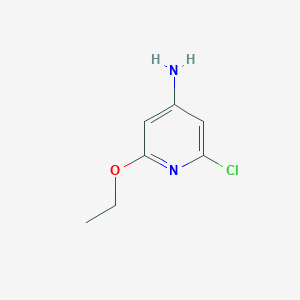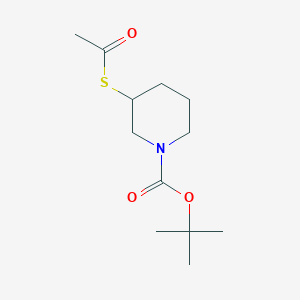
3-Acetylsulfanyl-1-Boc-piperidine
Descripción general
Descripción
3-Acetylsulfanyl-1-Boc-piperidine, also known as tert-butyl 3-(acetylsulfanyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C12H21NO3S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-Acetylsulfanyl-1-Boc-piperidine, has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 3-Acetylsulfanyl-1-Boc-piperidine involves a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains an acetylsulfanyl group and a Boc (tert-butoxycarbonyl) group .Aplicaciones Científicas De Investigación
Enantioselective Deprotonation
Research by Bailey et al. (2002) explored the enantioselective deprotonation of N-Boc-piperidine, which is closely related to 3-Acetylsulfanyl-1-Boc-piperidine. Their study involved both experimental and computational investigations, revealing insights into the selectivity and reaction mechanisms involved in the deprotonation process of N-Boc-piperidine (Bailey et al., 2002).
Catalytic Synthesis
Millet and Baudoin (2015) developed a palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, which is relevant to the study of 3-Acetylsulfanyl-1-Boc-piperidine. This method enables the efficient synthesis of 3-arylpiperidines, important in pharmaceutical research (Millet & Baudoin, 2015).
Behavioral Effects
In a study by Guzmán-Rodríguez et al. (2021), 1-Boc-piperidine-4-carboxaldehyde, a derivative of 3-Acetylsulfanyl-1-Boc-piperidine, was investigated for its effects on binge-eating behavior and anxiety in rats. This study provides insights into the therapeutic potential of piperidine derivatives in behavioral and neurological research (Guzmán-Rodríguez et al., 2021).
Synthesis and Characterization
Matulevičiūtė et al. (2021) synthesized and characterized a series of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates, closely related to 3-Acetylsulfanyl-1-Boc-piperidine. This study highlights the utility of these compounds as novel heterocyclic amino acids, useful in various chemical and pharmaceutical applications (Matulevičiūtė et al., 2021).
Piperidine Alkaloids Synthesis
Angoli et al. (2003) demonstrated the kinetic resolution of N-Boc-piperidine-2-ethanol for the enantioselective preparation of piperidine alkaloids. This research contributes to the understanding of how derivatives like 3-Acetylsulfanyl-1-Boc-piperidine can be used in the synthesis of complex organic molecules (Angoli et al., 2003).
Direcciones Futuras
Piperidine derivatives, including 3-Acetylsulfanyl-1-Boc-piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods and exploring the pharmacological applications of these compounds .
Propiedades
IUPAC Name |
tert-butyl 3-acetylsulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(14)17-10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDAYHSPCJKPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylsulfanyl-1-Boc-piperidine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

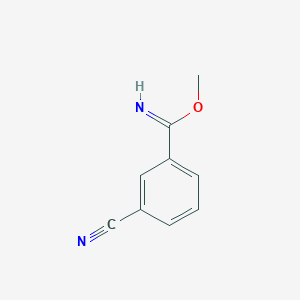
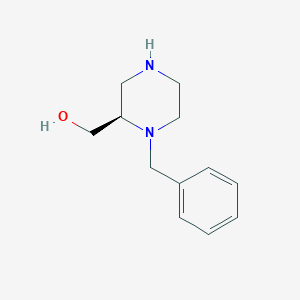
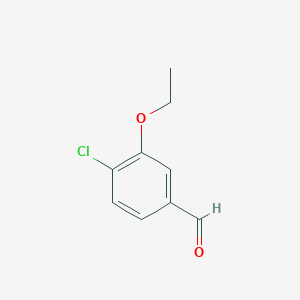
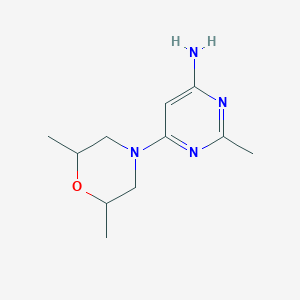

![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)
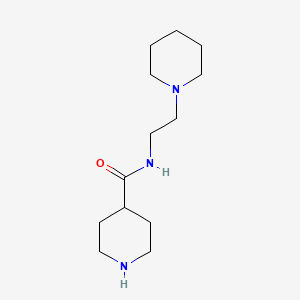


![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)
